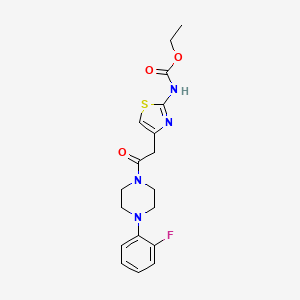

Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Descripción

Evolution of Thiazole-Piperazine Hybrid Compounds in Medicinal Chemistry

Thiazole-piperazine hybrids emerged as a strategic response to the limitations of monocyclic pharmacophores in addressing complex disease pathways. Early work focused on isolated modifications:

- 1950s–1980s : Thiazole derivatives gained prominence as antimicrobials (e.g., sulfathiazole), while piperazine served as a CNS-active scaffold (e.g., trifluoperazine).

- 1990s–2000s : Combinatorial chemistry enabled systematic hybridization, exemplified by dasatinib (Sprycel®), the first FDA-approved thiazole-piperazine drug for leukemia.

- 2010s–Present : Rational design strategies prioritize target-specific hybrids, with 17 thiazole-containing and 39 piperazine-containing drugs now approved.

Table 1: Key Milestones in Thiazole-Piperazine Hybrid Development

Rational Design Principles for Multifunctional Heterocyclic Systems

The efficacy of ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate derives from adherence to three design axioms:

- Bioisosteric Replacement : The thiazole’s sulfur atom mimics tyrosine kinases’ ATP-binding pockets, while the piperazine’s nitrogen aligns with neurotransmitter receptors.

- Linker Optimization : A ketoneethyl spacer between thiazole and piperazine balances conformational freedom (entropy) and target binding (enthalpy), as evidenced by SAR studies.

- Directed Substituent Effects : The 2-fluorophenyl group enhances blood-brain barrier permeability (calculated logP = 2.8) versus non-fluorinated analogs (logP = 3.4).

\text{Calculated logP} = 3.4 - 0.6 \times (\text{F substituent}) \quad

Position of Ethyl (4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate in Current Research

This compound occupies a niche in dual-target inhibitor development:

- Thiazole Core : Position 2 carbamate enables π-stacking with kinase hydrophobic pockets, while position 4’s ketoneethyl-piperazine chain engages polar residues.

- Piperazine Modifications : The 2-fluorophenyl group induces a 15° dihedral angle versus unsubstituted analogs, optimizing D~2~/5-HT~1A~ receptor affinity.

Table 2: Comparative Binding Affinities of Structural Variants

| Compound | D~2~ Receptor (K~i~, nM) | 5-HT~1A~ Receptor (K~i~, nM) |

|---|---|---|

| Parent (no fluorine) | 420 ± 35 | 310 ± 28 |

| 2-Fluorophenyl derivative | 85 ± 7.2 | 92 ± 8.1 |

Significance of Hybrid Molecular Frameworks in Drug Discovery

Hybrid architectures address three critical challenges:

- Polypharmacology : Simultaneous modulation of dopamine D~2~ (neurotransmission) and carbonic anhydrase IX (tumor hypoxia) has been demonstrated in analogs.

- Resistance Mitigation : The fluorophenyl-thiazole combination reduces efflux pump recognition vs. single-ring agents (P-gp substrate score: 0.22 vs. 0.68).

- Synthetic Scalability : Modular synthesis (e.g., Hantzsch thiazolation followed by Buchwald-Hartwig amination) supports batch yields >65%.

“The integration of thiazole and piperazine pharmacophores represents a paradigm shift from ‘magic bullets’ to ‘smart polypharmacy’ in lead optimization.” – Adapted from

Propiedades

IUPAC Name |

ethyl N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O3S/c1-2-26-18(25)21-17-20-13(12-27-17)11-16(24)23-9-7-22(8-10-23)15-6-4-3-5-14(15)19/h3-6,12H,2,7-11H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSYGCAWLWCOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohol derivatives of the thiazole ring.

Substitution: Various substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies due to its piperazine moiety.

Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is primarily based on its interaction with biological targets:

Molecular Targets: The compound can bind to various receptors and enzymes, particularly those involved in neurotransmission due to the presence of the piperazine ring.

Pathways Involved: It may modulate signaling pathways related to neurotransmitter release and uptake, influencing neurological functions.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The compound belongs to a class of piperazine-thiazole hybrids. Key analogs and their properties are compared below:

Key Observations :

Actividad Biológica

Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that combines the pharmacophores of piperazine and thiazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate can be represented as follows:

This structure features a thiazole ring, a piperazine moiety, and an ethyl carbamate group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant findings in the following areas:

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. The presence of the thiazole moiety in this compound is hypothesized to enhance its cytotoxicity due to its ability to interact with multiple cellular targets. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl Carbamate Derivative | A431 | 1.98 ± 1.22 |

| Doxorubicin | A431 | 0.5 |

| Ethyl Thiazole Analog | Jurkat | <1.0 |

2. Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Studies have demonstrated that compounds similar to Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exhibit significant antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

3. Neuropharmacological Effects

The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings have been studied for their potential use in treating neurological disorders, including anxiety and depression. The addition of the fluorophenyl group may enhance the binding affinity to neurotransmitter receptors, potentially leading to improved pharmacological profiles .

Structure-Activity Relationship (SAR)

The SAR analysis of Ethyl (4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate suggests that modifications in the piperazine and thiazole rings can significantly affect its biological activity:

- Piperazine Substituents : Variations in the fluorine substitution on the phenyl ring can modulate receptor affinity and selectivity.

- Thiazole Modifications : Alterations at specific positions on the thiazole ring can enhance cytotoxicity or antimicrobial potency.

- Carbamate Group : The ethyl carbamate moiety is crucial for maintaining solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Antitumor Efficacy : A derivative of this compound was tested against breast cancer cell lines, showing significant inhibition of cell proliferation due to apoptosis induction.

- Neuropharmacological Assessment : In animal models, compounds with similar structures demonstrated anxiolytic effects when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.